CITRATE DE MAGNÉSIUM, DIBASIQUE HYDRATÉ

Vue d'ensemble

Description

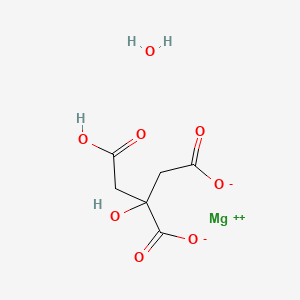

MAGNESIUM CITRATE, DIBASIC HYDRATE is a complex organic compound that contains magnesium as a central element. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of carboxymethyl and hydroxysuccinate groups in its structure contributes to its reactivity and functionality.

Applications De Recherche Scientifique

Dietary Supplements

Role in Health:

Magnesium citrate, dibasic hydrate is primarily utilized as a dietary supplement to enhance magnesium levels in the body. Magnesium is crucial for numerous physiological functions, including:

- Muscle and Nerve Function: Essential for muscle contraction and nerve transmission.

- Blood Sugar Control: Helps regulate blood glucose levels.

- Blood Pressure Regulation: Contributes to maintaining normal blood pressure.

Bioavailability:

Research indicates that magnesium citrate offers superior bioavailability compared to other magnesium salts. It is absorbed more efficiently in the gastrointestinal tract, making it a preferred choice for supplementation .

Pharmaceuticals

Therapeutic Uses:

In the pharmaceutical sector, magnesium citrate, dibasic hydrate serves as an active ingredient in medications aimed at treating magnesium deficiency. Its formulations are particularly beneficial for patients with conditions such as:

- Familial Hypomagnesemia with Hypercalciuria and Nephrocalcinosis (FHHNC): A rare genetic disorder requiring effective magnesium supplementation .

Case Study:

A notable case involved a 20-year-old patient with FHHNC who was switched from traditional magnesium supplements to a compounded formulation of magnesium citrate dibasic hydrate. This new formulation improved compliance and reduced gastrointestinal side effects while maintaining adequate blood magnesium levels .

Food Industry

Food Additive:

Magnesium citrate, dibasic hydrate is used as a food additive to enhance the nutritional profile of various products. Its roles include:

- Nutritional Enhancement: Increases the magnesium content in fortified foods.

- Stabilizer and Preservative: Helps maintain product stability and shelf life.

Cosmetics

Moisturizing Properties:

In cosmetics, magnesium citrate dibasic hydrate is incorporated into formulations for its moisturizing effects. It helps improve skin hydration and texture, making it a valuable ingredient in skincare products.

Scientific Research Applications

Laboratory Studies:

Magnesium citrate dibasic hydrate is frequently employed in laboratory settings for research on magnesium's role in cellular processes. This research can lead to advancements in health and nutrition science.

Case Study Insights:

A study highlighted the varying bioavailability of different magnesium supplements, including magnesium citrate dibasic hydrate. The findings underscored the importance of choosing formulations with higher absorption rates to optimize therapeutic outcomes .

Data Tables

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Dietary Supplements | Muscle function, blood sugar control | Enhanced health outcomes |

| Pharmaceuticals | Treatment of magnesium deficiency | Improved patient compliance |

| Food Industry | Nutritional enhancement | Stabilizes products |

| Cosmetics | Skin hydration | Improves texture |

| Scientific Research | Cellular process studies | Advances health science |

Mécanisme D'action

Target of Action

Magnesium Citrate, Dibasic Hydrate, also known as Magnesium 2-(carboxymethyl)-2-hydroxysuccinate hydrate, primarily targets the intestinal lumen . It is used medicinally as a saline laxative and to completely empty the bowel prior to a major surgery or colonoscopy .

Mode of Action

The compound works by attracting water through the tissues by a process known as osmosis . Once in the intestine, it can attract enough water into the intestine to induce defecation . The additional water stimulates bowel motility .

Biochemical Pathways

Instead, it influences the osmotic balance within the intestinal lumen, leading to increased water content and stimulation of bowel movements .

Pharmacokinetics

The pharmacokinetics of Magnesium Citrate, Dibasic Hydrate primarily involve its action in the gastrointestinal tract. The onset of action can be as early as 30 minutes after administration with a mean onset time of approximately 2 hours and a maximum action of 4 hours .

Result of Action

The primary result of the action of Magnesium Citrate, Dibasic Hydrate is the induction of bowel movements, which can help in the relief of constipation and in the preparation for surgical procedures . The additional water in the intestine stimulates bowel motility, which can also be used to treat rectal and colon problems .

Action Environment

The efficacy of Magnesium Citrate, Dibasic Hydrate can be influenced by the individual’s hydration status . It functions best on an empty stomach, and should always be followed with a full (eight ounce or 250 ml) glass of water or juice to help counteract water loss and aid in absorption . Environmental factors such as temperature can also influence the stability of the compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MAGNESIUM CITRATE, DIBASIC HYDRATE typically involves the reaction of magnesium salts with 2-(carboxymethyl)-2-hydroxysuccinic acid. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired hydrate form. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The process includes the precise control of reaction parameters and the use of high-purity starting materials to ensure consistency and quality. The final product is often subjected to crystallization and purification steps to obtain the hydrate form.

Analyse Des Réactions Chimiques

Types of Reactions

MAGNESIUM CITRATE, DIBASIC HYDRATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using suitable reducing agents, resulting in reduced forms of the compound.

Substitution: The carboxymethyl and hydroxysuccinate groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated forms. Substitution reactions can lead to a variety of functionalized compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other magnesium carboxylates and hydroxysuccinates, such as:

- Magnesium citrate

- Magnesium acetate

- Magnesium hydroxide

Uniqueness

MAGNESIUM CITRATE, DIBASIC HYDRATE is unique due to its specific combination of carboxymethyl and hydroxysuccinate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise control over reactivity and functionality.

Activité Biologique

Magnesium citrate, dibasic hydrate, is a compound that plays a significant role in various biological processes. This article explores its biological activity, including absorption, mechanisms of action, and clinical implications, supported by data tables and relevant research findings.

Chemical Composition and Properties

Magnesium citrate, dibasic hydrate has the molecular formula , where typically equals 4. It appears as a white or pale yellow powder and is soluble in water and dilute acids but practically insoluble in ethanol .

Absorption and Bioavailability

Absorption Rates

Approximately 24-76% of ingested magnesium is absorbed in the gastrointestinal tract, primarily through passive paracellular absorption in the small intestine . A study comparing magnesium citrate to magnesium oxide showed that magnesium citrate has significantly higher solubility (55% in water) and bioavailability. Following oral administration, urinary magnesium excretion was notably higher after magnesium citrate ingestion compared to magnesium oxide .

| Compound | Solubility (%) | Urinary Magnesium Excretion (mg/mg creatinine) |

|---|---|---|

| Magnesium Citrate | 55 | 0.22 (first 4 hours) |

| Magnesium Oxide | 43 | 0.006 (first 4 hours) |

Magnesium citrate acts as an osmotic laxative, drawing water into the colon and stimulating peristalsis. Its mechanism involves high osmolality, which enhances fluid secretion in the gastrointestinal tract . Additionally, magnesium ions play critical roles as cofactors for over 300 enzymes involved in energy production, muscle contraction, and nerve function .

Clinical Implications

Case Studies

- Laxative Effects : In a clinical trial involving patients with constipation, magnesium citrate was administered as a cathartic agent. The onset of action was observed within 30 minutes to 2 hours post-ingestion, effectively relieving symptoms in the majority of participants .

- Bioavailability Studies : A double-blind study assessed the bioavailability of magnesium from different supplements. Participants who ingested magnesium citrate showed a significant increase in serum magnesium levels compared to those taking other forms like magnesium oxide .

Research Findings

Recent literature highlights the importance of magnesium citrate beyond its laxative properties. Studies indicate its efficacy in improving metabolic health by regulating blood pressure and enhancing insulin sensitivity . Additionally, its role in mitochondrial function underscores its significance in energy metabolism.

Propriétés

IUPAC Name |

magnesium;2-(carboxymethyl)-2-hydroxybutanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Mg.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXLIRULMXTTLM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8MgO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119851-23-9 | |

| Record name | Citric acid magnesium salt, dibasic hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.